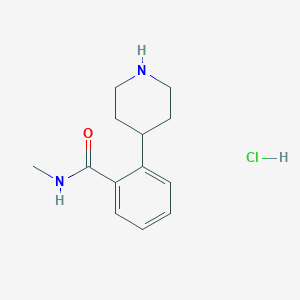

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride

Description

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride is a chemical compound with a molecular formula of C13H18N2O·HCl It is a derivative of benzamide, featuring a piperidine ring substituted at the nitrogen atom with a methyl group

Properties

IUPAC Name |

N-methyl-2-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-14-13(16)12-5-3-2-4-11(12)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3,(H,14,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIFSSVFWALEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

N-Methylation: The nitrogen atom in the piperidine ring is methylated using methyl iodide or dimethyl sulfate under basic conditions.

Amidation: The methylated piperidine is then reacted with benzoyl chloride to form N-Methyl-2-(piperidin-4-yl)benzamide.

Hydrochloride Formation: Finally, the benzamide derivative is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

N-Methyl-4-(piperidin-4-yl)benzamide hydrochloride: Similar structure but with different substitution patterns on the benzamide ring.

N-Benzyl-4-(piperidin-4-yl)benzamide hydrochloride: Contains a benzyl group instead of a methyl group on the nitrogen atom.

N-(2,6-Difluorobenzyl)piperidin-4-yl)benzamide: Features a difluorobenzyl group, offering different chemical properties and biological activities.

Uniqueness

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The compound's molecular weight is approximately 254.76 g/mol, and it is characterized by the following structural formula:

Hypoxia-Inducible Factor 1 (HIF-1)

Research indicates that this compound may interact with the Hypoxia-Inducible Factor 1 (HIF-1) pathway. HIF-1 is a transcription factor that regulates cellular responses to hypoxia. The compound has been shown to induce the expression of HIF-1α, which in turn promotes the transcription of target genes involved in cell survival and proliferation under low oxygen conditions.

Biochemical Pathways:

- Cell Cycle Regulation: Overexpression of HIF-1α can lead to the induction of cell cycle inhibitors such as p21 and p27, promoting apoptosis through pathways involving p53.

- Tumor Cell Apoptosis: The compound may enhance apoptosis in tumor cells by upregulating cleaved caspase-3 levels, indicating its potential as an anticancer agent.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth and viability.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in solid tumors. Research has indicated that it may inhibit the proliferation of cancer cell lines through its action on the HIF-1 pathway and related apoptotic mechanisms .

Case Studies and Research Findings

A summary of key studies examining the biological activity of this compound is presented below:

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, it is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The compound's solubility and stability are important factors influencing its biological efficacy.

Q & A

Q. What are the recommended methodologies for synthesizing N-Methyl-2-(piperidin-4-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling reactions between substituted benzamides and piperidine derivatives. For example:

- Amide Bond Formation: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react N-methylbenzoyl chloride with 4-aminopiperidine.

- Hydrochloride Salt Formation: Precipitate the free base using HCl in a polar solvent like ethanol or methanol .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) and temperature (0–25°C) to improve yield .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?

Answer:

- Experimental Validation: Reproduce measurements using standardized protocols (e.g., DSC for melting point, shake-flask method for solubility).

- Contextual Analysis: Cross-reference data with structurally similar compounds (e.g., 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, which shares a piperidine-benzamide backbone but lacks a methyl group) .

- Documentation: Report solvent systems and purity levels, as impurities can drastically alter properties .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .

- Ventilation: Work in a fume hood to mitigate exposure to HCl vapors during salt formation .

- Emergency Measures: For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational tools like SHELX and WinGX be applied to resolve crystal structures of derivatives of this compound?

Answer:

- Data Collection: Use single-crystal X-ray diffraction to obtain intensity data. SHELXS/SHELXD (for structure solution) and SHELXL (for refinement) are preferred for small-molecule crystallography .

- Model Refinement: Apply anisotropic displacement parameters in SHELXL to account for thermal motion. WinGX can visualize hydrogen-bonding networks and π-π interactions in the crystal lattice .

- Validation: Cross-check R-factors (<5%) and residual electron density maps to confirm structural accuracy .

Q. What strategies can address contradictions in toxicological data (e.g., acute toxicity vs. irritancy) for this compound?

Answer:

- In Silico Prediction: Use tools like ProTox-II to model toxicity endpoints and compare with experimental data (e.g., LD50 in rodents) .

- Dose-Response Studies: Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify thresholds for adverse effects .

- Mechanistic Studies: Investigate metabolic pathways (e.g., CYP450 interactions) to explain discrepancies between acute and chronic toxicity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.